

Spectroscopic Data for 1-Methoxy-2-methylbutane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-2-methylbutane

Cat. No.: B13966308

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Introduction

1-Methoxy-2-methylbutane (CAS No. 62016-48-2) is an aliphatic ether with applications as a solvent and potential use in various chemical syntheses.^[1] A thorough characterization of its molecular structure is paramount for quality control, reaction monitoring, and ensuring its suitability for specific applications. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular architecture and confirm the identity and purity of this compound.

This guide provides a comprehensive analysis of the key spectroscopic data for **1-Methoxy-2-methylbutane**, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (^{13}C and ^1H), and Infrared (IR) Spectroscopy. The interpretation herein is grounded in established physicochemical principles, offering researchers and drug development professionals a robust framework for understanding the molecule's spectral features.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential before delving into its spectral data. The following diagram illustrates the IUPAC numbering scheme for the carbon atoms, which will be used for the assignment of NMR signals.

Caption: Molecular structure of **1-Methoxy-2-methylbutane** with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **1-Methoxy-2-methylbutane**, the electron ionization (EI) mass spectrum is a key identifier.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical GC-MS analysis would be employed. A dilute solution of **1-Methoxy-2-methylbutane** in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph to separate it from any impurities. The eluent is then introduced into the ion source of a mass spectrometer, typically operating at 70 eV. The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole) and detected. This process ensures that the spectrum obtained is of the pure compound.

Data Summary

The mass spectrum for **1-Methoxy-2-methylbutane** was obtained from the NIST Standard Reference Database.[2] The molecular formula is $C_6H_{14}O$, corresponding to a molecular weight of 102.17 g/mol.[3]

m/z	Relative Intensity (%)	Proposed Fragment
102	~2	$[M]^+$ (Molecular Ion)
87	~5	$[M - CH_3]^+$
73	~20	$[M - C_2H_5]^+$
70	~50	$[C_4H_8O]^+$
57	~15	$[C_4H_9]^+$
56	~80	$[C_4H_8]^+$
45	100	$[CH_2OCH_3]^+$ (Base Peak)
41	~60	$[C_3H_5]^+$
29	~45	$[C_2H_5]^+$

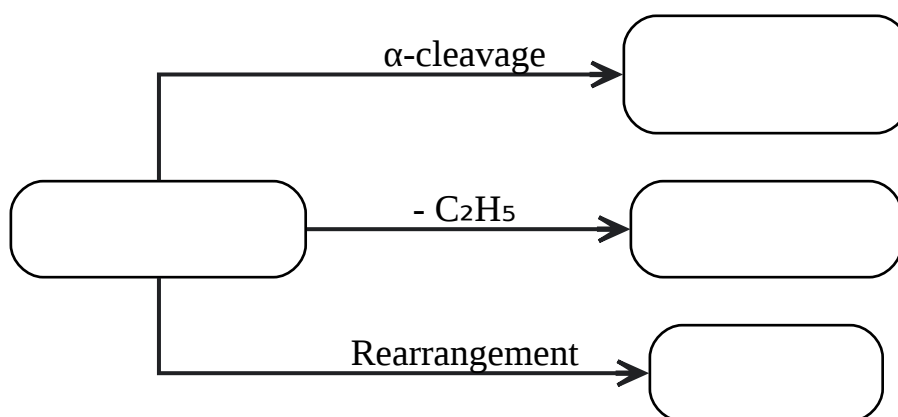
Interpretation of the Mass Spectrum

The mass spectrum is characterized by a weak molecular ion peak ($[M]^+$) at m/z 102, which is common for aliphatic ethers due to the lability of the C-O bond. The most significant fragmentation pathway for ethers is the α -cleavage, where the bond adjacent to the oxygen atom is broken.

The base peak at m/z 45 is a definitive feature of a methyl ether. It results from the α -cleavage of the C1-C2 bond, leading to the formation of the stable, resonance-stabilized methoxymethyl cation ($[CH_2OCH_3]^+$).

Another significant peak is observed at m/z 70. This fragment likely arises from a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from C4 to the oxygen atom, followed by the elimination of a neutral propene molecule.

The following diagram illustrates the primary fragmentation pathways.



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Caption: Key fragmentation pathways of **1-Methoxy-2-methylbutane** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the unavailability of experimental spectra in public databases, high-quality predicted spectra are presented and interpreted below. The predictions were

generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.

Experimental Protocol: NMR Spectroscopy

For a standard analysis, the sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ^1H NMR spectrum would be acquired on a spectrometer operating at a frequency of at least 300 MHz, while the ^{13}C NMR spectrum would be acquired on the same instrument, typically at 75 MHz. Standard acquisition parameters would be used, with proton-decoupling for the ^{13}C spectrum to produce singlets for each unique carbon.

^{13}C NMR Spectrum (Predicted)

The structure of **1-Methoxy-2-methylbutane** possesses six carbon atoms in unique chemical environments, and thus, six distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum. Carbons attached to the electron-withdrawing oxygen atom are expected to be deshielded and appear at a higher chemical shift (downfield).^[4]

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C4 (CH_3)	11.4
C2' (CH_3)	16.2
C3 (CH_2)	25.6
C2 (CH)	34.9
C1' (OCH_3)	58.5
C1 (OCH_2)	74.8

The predicted spectrum aligns well with theoretical principles. The carbons of the methyl groups (C4 and C2') are the most shielded and appear upfield. The carbon attached to the methoxy group (C1) is the most deshielded, appearing furthest downfield at approximately 74.8 ppm, followed by the methoxy carbon itself (C1') at 58.5 ppm.^[5]

^1H NMR Spectrum (Predicted)

The ^1H NMR spectrum provides detailed information about the number of different proton environments, their electronic surroundings, and the connectivity of adjacent protons through spin-spin splitting.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H4 (on C4)	0.88	Triplet	3H
H2' (on C2')	0.89	Doublet	3H
H3 (on C3)	1.15 & 1.38	Multiplet	2H
H2 (on C2)	1.75	Multiplet	1H
H1 (on C1)	3.18 & 3.25	Multiplet (dd)	2H
H1' (on C1')	3.32	Singlet	3H

Interpretation:

- The protons on carbons adjacent to the ether oxygen (H1 and H1') are the most deshielded, appearing in the 3.1-3.4 ppm range, which is characteristic for aliphatic ethers.[6]
- The methoxy protons (H1') appear as a sharp singlet at ~3.32 ppm as they have no adjacent protons to couple with.
- The two protons on C1 (H1) are diastereotopic due to the chiral center at C2, and are thus predicted to have slightly different chemical shifts and appear as a multiplet.
- The remaining signals in the upfield region (~0.8-1.8 ppm) correspond to the alkyl portion of the molecule, with splitting patterns consistent with their neighboring protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. While an experimental spectrum for **1-Methoxy-2-methylbutane** is not readily available, its key features can be reliably predicted based on the known characteristic absorptions of aliphatic ethers.

Experimental Protocol: FTIR Spectroscopy

A common method for acquiring the IR spectrum of a liquid sample like **1-Methoxy-2-methylbutane** is to use an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is recorded. Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (NaCl or KBr).

Expected Absorption Bands

The IR spectrum of **1-Methoxy-2-methylbutane** is expected to be dominated by two main regions:

- C-H Stretching Region ($3000\text{--}2850\text{ cm}^{-1}$): Strong, sharp absorptions are expected in this region corresponding to the stretching vibrations of the sp^3 C-H bonds in the methyl and methylene groups.^[7]
- C-O-C Stretching Region ($1150\text{--}1050\text{ cm}^{-1}$): The most diagnostic feature for an aliphatic ether is a strong, prominent absorption band due to the asymmetric C-O-C stretching vibration. For a compound like **1-Methoxy-2-methylbutane**, this is expected to appear around 1120 cm^{-1} .^{[4][5]}
- Fingerprint Region ($< 1500\text{ cm}^{-1}$): This region will contain a series of complex absorptions corresponding to C-H bending and C-C stretching vibrations, which are unique to the molecule's overall structure.

The absence of a strong, broad absorption around 3300 cm^{-1} (O-H stretch) and a sharp, strong absorption around 1700 cm^{-1} (C=O stretch) would be crucial to confirm that the sample is an ether and not an alcohol or a carbonyl compound.^[8]

Conclusion

The collective analysis of mass spectrometry, NMR, and infrared spectroscopy provides a detailed and self-validating portrait of **1-Methoxy-2-methylbutane**. The experimental mass spectrum from the NIST database confirms the molecular weight and provides a characteristic fragmentation pattern, with a base peak at m/z 45. Predicted ^1H and ^{13}C NMR spectra offer a robust model for the chemical environment of each proton and carbon atom, aligning with

established principles of chemical shift and spin-spin coupling. Finally, the expected features of the infrared spectrum provide a clear signature for the aliphatic ether functional group. This comprehensive spectroscopic guide serves as an essential reference for researchers and professionals working with this compound.

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